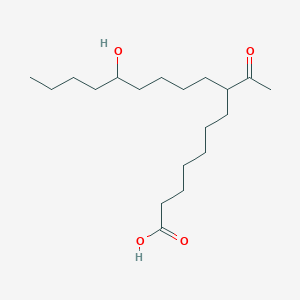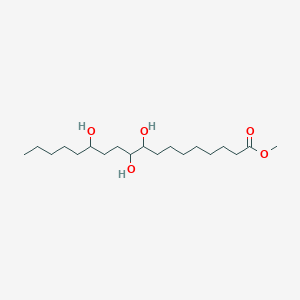
Dibutyl-cyclohexyl-hexylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl-cyclohexyl-hexylgermane is an organogermanium compound characterized by the presence of germanium bonded to butyl, cyclohexyl, and hexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-cyclohexyl-hexylgermane typically involves the reaction of germanium tetrachloride with the corresponding organolithium or Grignard reagents. The general reaction can be represented as follows:
GeCl4+2BuLi+CyLi+HexLi→Bu2GeCyHex+4LiCl
In this reaction, germanium tetrachloride (GeCl₄) reacts with butyllithium (BuLi), cyclohexyllithium (CyLi), and hexyllithium (HexLi) to form this compound and lithium chloride (LiCl) as a byproduct. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reagents from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dibutyl-cyclohexyl-hexylgermane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO₂) and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The butyl, cyclohexyl, and hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be employed in substitution reactions.
Major Products
Oxidation: Germanium dioxide (GeO₂) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Substituted organogermanium compounds with different functional groups.
Scientific Research Applications
Dibutyl-cyclohexyl-hexylgermane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and materials with unique properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of dibutyl-cyclohexyl-hexylgermane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, potentially leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibutylgermane: Similar structure but lacks the cyclohexyl and hexyl groups.
Cyclohexylgermane: Contains the cyclohexyl group but lacks the butyl and hexyl groups.
Hexylgermane: Contains the hexyl group but lacks the butyl and cyclohexyl groups.
Uniqueness
Dibutyl-cyclohexyl-hexylgermane is unique due to the presence of three different alkyl groups (butyl, cyclohexyl, and hexyl) bonded to germanium. This structural diversity imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
52036-37-0 |
|---|---|
Molecular Formula |
C20H42Ge |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
dibutyl-cyclohexyl-hexylgermane |
InChI |
InChI=1S/C20H42Ge/c1-4-7-10-14-19-21(17-8-5-2,18-9-6-3)20-15-12-11-13-16-20/h20H,4-19H2,1-3H3 |
InChI Key |
UBKDPTKEJKCDKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Ge](CCCC)(CCCC)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)


![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)
![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)

![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)




